molecular formula C11H13FO B8357371 3-Butyl-5-fluorobenzaldehyde

3-Butyl-5-fluorobenzaldehyde

Cat. No.: B8357371
M. Wt: 180.22 g/mol
InChI Key: KBLNUXNRFFBULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-5-fluorobenzaldehyde (C₁₁H₁₃FO) is a substituted benzaldehyde derivative featuring a fluorine atom at the 5-position and a butyl group at the 3-position of the aromatic ring. The aldehyde functional group at position 1 renders it reactive in condensation and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

3-butyl-5-fluorobenzaldehyde

InChI

InChI=1S/C11H13FO/c1-2-3-4-9-5-10(8-13)7-11(12)6-9/h5-8H,2-4H2,1H3

InChI Key

KBLNUXNRFFBULD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC(=C1)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-butyl-5-fluorobenzaldehyde with halogenated and alkyl-substituted benzaldehyde derivatives, focusing on structural features, physicochemical properties, and reactivity.

Key Compounds for Comparison

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

  • Structure : Bromine (5-position), fluorine (4-position), hydroxyl (2-position), and aldehyde (1-position).
  • Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to 3-butyl-5-fluorobenzaldehyde. Bromine’s larger atomic radius and polarizability may enhance intermolecular van der Waals forces, raising melting points relative to fluorine-substituted analogs.
  • Reactivity : The hydroxyl group can undergo etherification or esterification, while bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), offering broader synthetic utility than 3-butyl-5-fluorobenzaldehyde .

5-Bromo-4-methylpyridin-2-amine

  • Structure : Pyridine ring with bromine (5-position), methyl (4-position), and amine (2-position).
  • Properties : The pyridine base increases water solubility due to nitrogen’s lone pair. The absence of an aldehyde group reduces electrophilicity but allows for nucleophilic aromatic substitution at the amine site.
  • Applications : Primarily used in heterocyclic drug synthesis, contrasting with 3-butyl-5-fluorobenzaldehyde’s role in aldehyde-mediated reactions .

5-Bromo-4-methylthiazol-2-amine Structure: Thiazole ring with bromine (5-position), methyl (4-position), and amine (2-position). Properties: The thiazole ring’s sulfur atom enhances π-electron delocalization, conferring distinct electronic properties compared to benzene-based analogs.

Physicochemical and Functional Comparison

Compound Key Substituents Functional Groups Molecular Weight (g/mol) Key Reactivity Differences
3-Butyl-5-fluorobenzaldehyde Butyl (3), F (5) Aldehyde 180.22 High lipophilicity; aldehyde-mediated condensations
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5), F (4), OH (2) Aldehyde, Hydroxyl 233.02 Bromine enables cross-coupling; hydroxyl permits derivatization
5-Bromo-4-methylpyridin-2-amine Br (5), CH₃ (4) Amine, Pyridine 203.06 Amine participates in SNAr; pyridine enhances solubility

Electronic and Steric Effects

  • Fluorine vs. Bromine : Fluorine’s electronegativity deactivates the aromatic ring more strongly than bromine, reducing electrophilic substitution rates in 3-butyl-5-fluorobenzaldehyde compared to brominated analogs.
  • Butyl Group Impact : The bulky butyl group introduces steric hindrance, slowing reactions at the ortho positions but improving lipid bilayer penetration in biological applications.

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